

N-Acetylene Urea-d4: An In-depth Technical Guide

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Compound of Interest

Compound Name: *N-Acetylene Urea-d4*

Cat. No.: *B563356*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylene Urea-d4, the deuterated analog of N-Acetylene Urea, is a stable isotope-labeled compound of significant interest in various scientific disciplines, particularly in drug metabolism and pharmacokinetic (DMPK) studies. Its structural similarity to its non-deuterated counterpart, combined with the mass shift introduced by the four deuterium atoms, makes it an excellent internal standard for quantitative bioanalysis using mass spectrometry-based techniques. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **N-Acetylene Urea-d4**.

Chemical Properties

N-Acetylene Urea-d4 is characterized by the incorporation of four deuterium atoms on the ethylene bridge of the imidazolidinone ring. This isotopic labeling provides a distinct mass signature without significantly altering the compound's chemical behavior.

Core Chemical Identifiers and Properties

Property	Value	Source
IUPAC Name	1-acetyl-4,4,5,5-tetradeuterioimidazolidin-2-one	[1]
Synonyms	N-Acetyleneurea-d4, 1-Acetyl(4,4,5,5-tetradeuterio)imidazolidin-2-one 4139270029="" class="ng-star-inserted">2H_4)imidazolidin-2-one	[1]
CAS Number	1189701-94-7	[2][3]
Molecular Formula	C ₅ H ₄ D ₄ N ₂ O ₂	[2]
Molecular Weight	132.15 g/mol	[1][2][3]
Monoisotopic Mass	132.0837 g/mol	[3]
Appearance	Light-Brown Solid	[2]

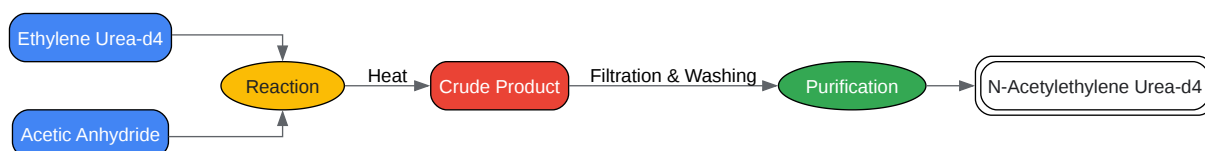
Physicochemical Properties (Computed and Estimated)

Experimentally determined physical properties for **N-Acetyleneurea-d4** are not readily available in the public domain. The following table includes computed data from PubChem and experimental data for the non-deuterated analog, 1-Acetylimidazolidin-2-one, which can serve as a reasonable estimate.

Property	Value	Notes	Source
Melting Point	173-175 °C	For non-deuterated analog	[4]
XLogP3	-0.9	Computed	[1]
Topological Polar Surface Area	49.4 Å ²	Computed	[1]
Isotopic Purity	Typically ≥98 atom % D	Based on similar deuterated ureas	[5]

Synthesis and Purification

The synthesis of **N-Acetylethylene Urea-d4** can be achieved through the acetylation of deuterated ethylene urea (2-imidazolidinone-d4). A general synthetic scheme is presented below.



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A generalized workflow for the synthesis of **N-Acetylethylene Urea-d4**.

Experimental Protocol: Synthesis of N-Acetylethylene Urea-d4

This protocol is adapted from the synthesis of the non-deuterated analog, 1-Acetyl-2-imidazolidinone.

Materials:

- 2-Imidazolidinone-d4 (deuterated ethylene urea)
- Acetic anhydride
- Cold ethanol
- Round-bottom flask
- Reflux condenser
- Heating mantle or oil bath
- Filtration apparatus

Procedure:

- To a 100 mL round-bottom flask, add 2-imidazolidinone-d₄ (1 equivalent) and acetic anhydride (excess, e.g., 10 equivalents).
- Fit the flask with a reflux condenser and place it in a heating mantle or oil bath.
- Heat the reaction mixture to 150 °C and maintain this temperature with stirring for 1 hour.
- After 1 hour, remove the heat source and allow the mixture to cool to room temperature. A solid precipitate should form.
- Collect the precipitated solid by vacuum filtration.
- Wash the solid with a small amount of cold ethanol to remove residual acetic anhydride and other impurities.
- Dry the purified **N-Acetylene Urea-d₄** product under vacuum.

Analytical Characterization

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the identity, purity, and isotopic enrichment of **N-Acetylene Urea-d₄**.

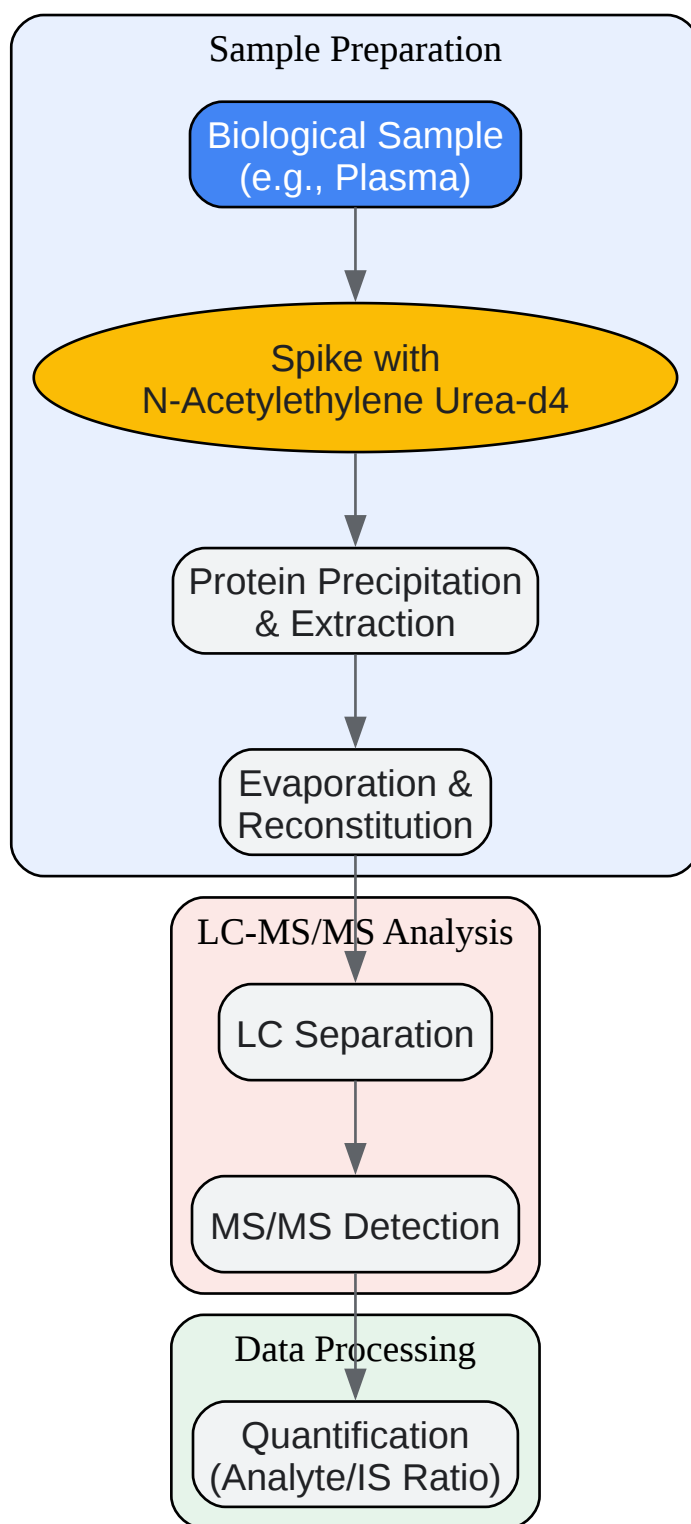
- ¹H-NMR: The proton NMR spectrum is expected to show a singlet for the acetyl methyl protons. The signals corresponding to the ethylene bridge protons in the non-deuterated analog will be absent, confirming deuteration.
- ¹³C-NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons and the acetyl methyl carbon.
- Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the mass of the deuterated compound ($m/z \approx 133$ for $[M+H]^+$), which is 4 mass units higher than the non-deuterated analog. This mass shift is the basis for its use as an internal standard.

Applications in Research and Drug Development

The primary application of **N-Acetylene Urea-d4** is as an internal standard in quantitative bioanalytical methods, particularly those involving liquid chromatography-mass spectrometry (LC-MS).

Use as an Internal Standard

In pharmacokinetic studies, a known amount of **N-Acetylene Urea-d4** is spiked into biological samples (e.g., plasma, urine) containing the non-deuterated analyte. Because the deuterated and non-deuterated forms have nearly identical physicochemical properties, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. By measuring the ratio of the analyte's MS peak area to that of the internal standard, precise and accurate quantification can be achieved, correcting for variations in sample preparation and instrument response.



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